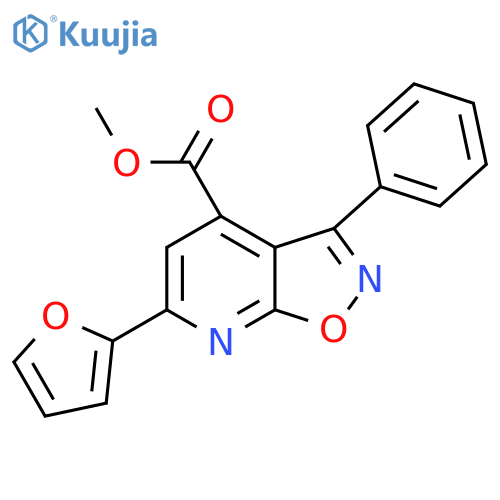

Cas no 938022-16-3 (methyl 6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carboxylate)

methyl 6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate

- Methyl 6-(furan-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate

- STK351613

- SBB024645

- methyl 6-(furan-2-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

- methyl 6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carboxylate

-

- MDL: MFCD08558216

- インチ: 1S/C18H12N2O4/c1-22-18(21)12-10-13(14-8-5-9-23-14)19-17-15(12)16(20-24-17)11-6-3-2-4-7-11/h2-10H,1H3

- InChIKey: IARVTPJLTJSEDJ-UHFFFAOYSA-N

- ほほえんだ: O1C2C(=C(C(=O)OC)C=C(C3=CC=CO3)N=2)C(C2C=CC=CC=2)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 454

- トポロジー分子極性表面積: 78.4

methyl 6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-231265-0.05g |

methyl 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |

938022-16-3 | 95% | 0.05g |

$135.0 | 2024-06-20 | |

| Enamine | EN300-231265-10.0g |

methyl 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |

938022-16-3 | 95% | 10.0g |

$1977.0 | 2024-06-20 | |

| Enamine | EN300-231265-2.5g |

methyl 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |

938022-16-3 | 95% | 2.5g |

$843.0 | 2024-06-20 | |

| Enamine | EN300-231265-10g |

methyl 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |

938022-16-3 | 95% | 10g |

$1977.0 | 2023-09-15 | |

| 1PlusChem | 1P00JFVN-2.5g |

methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate |

938022-16-3 | 95% | 2.5g |

$1104.00 | 2023-12-15 | |

| 1PlusChem | 1P00JFVN-5g |

methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate |

938022-16-3 | 95% | 5g |

$1639.00 | 2023-12-15 | |

| 1PlusChem | 1P00JFVN-500mg |

methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate |

938022-16-3 | 95% | 500mg |

$625.00 | 2024-04-19 | |

| 1PlusChem | 1P00JFVN-100mg |

methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate |

938022-16-3 | 95% | 100mg |

$304.00 | 2024-04-19 | |

| A2B Chem LLC | AJ06243-100mg |

Methyl 6-(furan-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate |

938022-16-3 | 95% | 100mg |

$439.00 | 2024-07-18 | |

| A2B Chem LLC | AJ06243-50mg |

Methyl 6-(furan-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate |

938022-16-3 | 95% | 50mg |

$359.00 | 2024-07-18 |

methyl 6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carboxylate 関連文献

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

methyl 6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carboxylateに関する追加情報

メチル6-(フラン-2-イル)-3-フェニル-1,2オキサゾロ[5,4-b]ピリジン-4-カルボキシレート(CAS No. 938022-16-3)の総合解説:構造・応用・研究動向

メチル6-(フラン-2-イル)-3-フェニル-1,2オキサゾロ[5,4-b]ピリジン-4-カルボキシレート(以下、本化合物)は、複素環化合物の一種であり、CAS番号938022-16-3で登録される有機合成中間体です。その特徴的なフラン環とオキサゾロピリジン骨格の組み合わせにより、医薬品開発や材料科学分野で注目を集めています。近年、AI創薬やサステナブルケミストリーの文脈で、類似構造を持つ化合物の需要が増加していることから、本化合物の研究価値はさらに高まっています。

本化合物の分子構造は、フラン環(2位置換)とフェニル基がオキサゾロ[5,4-b]ピリジンコアに結合したユニークな配置を持ちます。この構造は、分子間相互作用やπ共役系の拡張に寄与し、有機電子材料や蛍光プローブとしての応用可能性を秘めています。特に、バイオイメージング分野では、類似構造の化合物が細胞内シグナル検出に利用されるケースが報告されており、本化合物の誘導体開発に関する問い合わせが増加傾向にあります。

合成経路においては、多���階有機反応を経て製造されることが多く、触媒的環化反応やエステル化反応が鍵工程となります。近年のグリーンケミストリーの潮流を受けて、溶媒フリー条件やマイクロ波照射法を用いた効率的な合成法の開発が進められています。また、自動合成プラットフォームとの親和性も高く、デジタルケミストリーの実践例として学術的に議論されるケースが増えています。

応用研究では、創薬化学分野でのリード化合物としての可能性が探求されています。特に、タンパク質-リガンド相互作用のシミュレーションにおいて、本化合物の骨格が分子認識部位として機能する可能性が指摘されています。さらに、ケモインフォマティクスを用いた仮想スクリーニングでは、中枢神経系標的への親和性予測がなされており、今後の実証実験が待たれるところです。

市場動向として、高付加価値中間体需要の拡大に伴い、本化合物のカスタム合成依頼が増加しています。研究用試薬市場では、同位体標識体(例:13C標識)や結晶性改良品の開発要望が特に顕著です。また、SDGs関連技術として、生分解性材料の前駆体利用に関する企業間共同研究も活発化しています。

安全性に関しては、標準的な有機実験室環境下での取扱いが可能ですが、光安定性や長期保存条件に関する詳細なデータ蓄積が求められています。学術界では、構造活性相関(SAR)研究を通じた分子設計の最適化が進められており、計算化学と実験データの融合アプローチが成果を上げつつあります。

今後の展望として、AI構造予測技術の発展により、本化合物をテンプレートとした新規骨格創出が加速する可能性があります。特に、マテリアルズインフォマティクスを活用した機能性材料開発や、バイオコンパチブル材料への応用展開が期待されています。研究者コミュニティでは、オープンサイエンスの観点から合成手法の標準化やデータ共有が進められており、本化合物に関連する国際共同研究プロジェクトの増加が予測されます。

938022-16-3 (methyl 6-(furan-2-yl)-3-phenyl-1,2oxazolo5,4-bpyridine-4-carboxylate) 関連製品

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)